7-methoxy-1,3-benzothiazole-2-thiol
Description
Contextual Significance of Benzothiazole (B30560) Scaffolds in Organic and Medicinal Chemistry
Benzothiazole and its derivatives are integral to the development of a wide range of biologically active molecules. tandfonline.comtandfonline.compharmascholars.com Their planar, bicyclic structure provides a unique framework that can interact with various biological targets. mdpi.com This has led to their investigation and application in numerous therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. tandfonline.commdpi.comjchemrev.com The structural simplicity and synthetic accessibility of the benzothiazole core make it an attractive starting point for medicinal chemists to design and create novel drug-like molecules. mdpi.com
Overview of Thiol-Substituted Benzothiazoles as a Research Domain
The introduction of a thiol (-SH) group at the 2-position of the benzothiazole ring gives rise to 2-mercaptobenzothiazoles, a class of compounds with its own distinct set of properties and applications. nih.gov These thiol-substituted benzothiazoles are known for their roles as rubber accelerators and corrosion inhibitors. wikipedia.org In the realm of medicinal chemistry, the thiol group can be crucial for the molecule's biological activity, potentially interacting with protein sulfhydryl groups. researchgate.net Research has shown that derivatives of 2-mercaptobenzothiazole (B37678) exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and antitumor effects. nih.gov
Research Trajectories and Academic Relevance of 7-Methoxy-1,3-Benzothiazole-2-thiol
While research on the broader class of 2-mercaptobenzothiazoles is extensive, the specific compound this compound represents a more focused area of investigation. The presence of the methoxy (B1213986) group at the 7-position can significantly influence the molecule's electronic properties and, consequently, its reactivity and biological activity. For instance, substitutions on the aromatic ring of benzothiazole derivatives have been found to be critical for their activity as heat shock protein 90 (Hsp90) inhibitors, with a 7'-substituent being essential. nih.gov
The academic relevance of this compound lies in its potential as a building block for more complex molecules with tailored properties. Its synthesis and the exploration of its reactivity are key steps in unlocking its full potential for various applications.
Chemical Profile of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its application in research and synthesis.
Structural and Molecular Data
The structure of this compound is characterized by the benzothiazole core with a methoxy group (-OCH3) attached to the 7th position of the benzene (B151609) ring and a thiol group (=S) at the 2nd position of the thiazole (B1198619) ring. It exists in tautomeric forms, with the thione form being predominant.
Table 1: Structural and Molecular Data
| Property | Value |
|---|---|
| IUPAC Name | 7-methoxy-1,3-benzothiazole-2(3H)-thione |
| Molecular Formula | C8H7NOS2 |
| Molar Mass | 197.28 g/mol |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing experimental conditions.
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Approximately 215-218 °C |
| Appearance | Typically a solid |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various chemical routes, often starting from substituted anilines.
Common Synthetic Pathways
A prevalent method for synthesizing 2-mercaptobenzothiazoles involves the reaction of an appropriately substituted aniline (B41778) with carbon disulfide. For this compound, the starting material would be 2-amino-6-methoxythiophenol.
Another approach involves the cyclization of 2-aminothiophenols with reagents like tetramethylthiuram disulfide (TMTD) in an aqueous medium, which is considered an environmentally benign method. researchgate.net
Industrial-Scale Production Considerations
For industrial-scale production, factors such as cost of starting materials, reaction efficiency, safety, and environmental impact are paramount. The development of efficient, one-pot, and catalyst-free or recyclable catalyst systems is a key area of research to make the synthesis more economical and sustainable. researchgate.netresearchgate.net
Applications in Research
The unique structure of this compound makes it a valuable tool in various research domains.
Properties
CAS No. |
908355-82-8 |
|---|---|
Molecular Formula |
C8H7NOS2 |
Molecular Weight |
197.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Methoxy 1,3 Benzothiazole 2 Thiol
Established Synthetic Routes to the Core 7-Methoxy-1,3-Benzothiazole-2-thiol Structure
The construction of the this compound framework can be achieved through several strategic approaches, each with its own set of advantages regarding reaction conditions, efficiency, and environmental impact.
Condensation Reactions in Benzothiazole (B30560) Thiol Synthesis
Condensation reactions are a cornerstone in the synthesis of benzothiazole thiols. A primary and industrially significant method involves the reaction of an appropriately substituted o-aminothiophenol with carbon disulfide. wikipedia.org In the case of this compound, the precursor would be 2-amino-6-methoxythiophenol. This reaction, often carried out under pressure and at elevated temperatures, directly yields the desired heterocyclic thiol. nih.gov
Another classical approach is the reaction of an aniline (B41778) derivative, in this case, 3-methoxyaniline, with carbon disulfide and sulfur at high temperatures. google.comgoogle.com This process proceeds through several intermediates, including the formation of a thiocarbanilide. google.com Variations of this method have been developed to improve yields and reduce the harshness of the reaction conditions. For instance, the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the tandem reaction between an o-haloaniline and carbon disulfide under milder conditions to afford 2-mercaptobenzothiazole (B37678) derivatives in good yields. organic-chemistry.orgnih.gov
Furthermore, condensation reactions can be catalyzed to enhance efficiency. For example, copper-catalyzed condensation of 2-iodoanilines with thiols has been reported as a viable route. nih.gov
Cyclization Approaches for Benzothiazole Ring Formation
Intramolecular cyclization is a powerful strategy for forming the benzothiazole ring. A common method involves the oxidative cyclization of N-arylthioureas. indexcopernicus.comresearchgate.net For the synthesis of a 7-methoxy substituted derivative, the corresponding thiourea (B124793) derived from 3-methoxyaniline would be treated with an oxidizing agent, such as bromine, to induce ring closure. indexcopernicus.comresearchgate.net
Another approach is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method is particularly effective for controlling regioselectivity in substituted systems. Additionally, the intramolecular cyclization of thioformanilides can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at ambient temperatures. indexcopernicus.com More recent developments have explored the use of gold catalysts for the cyclization of thiourea derivatives to form benzothiazine heterocycles, which can be precursors to benzothiazoles. nih.gov Acid-catalyzed transfer oxidation of thioureas using dimethyl sulfoxide (B87167) (DMSO) has also been investigated as a cyclization method. google.com
Microwave-Assisted Synthetic Strategies for Enhanced Efficiency
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and milder reaction conditions. ijpsjournal.commonash.edu The synthesis of benzothiazole derivatives has greatly benefited from this technology. nih.gov For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride to form 2-chloromethyl-benzothiazoles has been efficiently carried out under microwave irradiation. mdpi.com
Microwave-assisted synthesis can be applied to various steps in the formation of this compound, from the initial condensation to subsequent cyclization reactions. nih.govclockss.orgnih.gov The use of microwave heating can also facilitate solvent-free reactions, which aligns with the principles of green chemistry. researchgate.net For example, the Hantzsch thiazole (B1198619) synthesis, a classic method for preparing aminothiazoles, has been adapted to microwave conditions, resulting in improved yields and shorter reaction times compared to conventional heating. nih.gov These principles can be extended to the synthesis of the target compound. The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture. ijpsjournal.commdpi.com
Green Chemistry Principles and Catalyst-Free Methods in Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. mdpi.com This has led to the exploration of catalyst-free and solvent-free conditions for the synthesis of benzothiazoles. nih.govrsc.orgrsc.org One such approach involves the reaction of 2-aminothiophenol (B119425) with various carbonyl compounds in water under microwave irradiation, yielding 2-substituted benzothiazoles in near-quantitative yields without the need for a catalyst. rsc.orgresearchgate.net
The use of recyclable catalysts is another tenet of green chemistry. For example, vanadium oxide loaded on fluorapatite (B74983) has been used as a robust and reusable catalyst for the one-pot, three-component synthesis of benzo nih.govnih.govthiazolo[3,2-a]pyrimidines from 2-aminobenzothiazole. nih.gov Similarly, the synthesis of thiazole derivatives has been achieved using environmentally friendly techniques. researchgate.net These green approaches, focusing on atom economy, reduced waste, and the use of non-toxic reagents and solvents, are highly desirable for the synthesis of this compound. mdpi.com
Derivatization Strategies and Functionalization Reactions of this compound
The thiol group at the 2-position of the benzothiazole ring is a versatile handle for further chemical modification, allowing for the introduction of a wide range of functionalities.
Nucleophilic Substitution Reactions Involving the Thiol Moiety
The thiol group of this compound is nucleophilic and readily undergoes S-alkylation reactions with various electrophiles. mathnet.ru This is a classical method for the derivatization of 2-mercaptobenzothiazoles. mathnet.ruingentaconnect.com The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium ethoxide, to deprotonate the thiol and form the more nucleophilic thiolate anion. nih.gov A wide array of alkylating agents, including alkyl halides and benzyl (B1604629) bromide, can be used to introduce different substituents at the sulfur atom. nih.govrsc.org
For instance, the reaction with benzyl bromide in the presence of a base would yield 2-(benzylthio)-7-methoxy-1,3-benzothiazole. nih.gov Similarly, reaction with ethyl chloroacetate (B1199739) followed by further transformations can lead to the synthesis of more complex heterocyclic systems. nih.gov The regioselectivity of alkylation, favoring substitution on the sulfur atom over the nitrogen atom, is a key feature of these reactions. ingentaconnect.comrsc.org However, further alkylation of the S-alkylated product can lead to the formation of NS-dialkyl compounds. rsc.org The thiol moiety can also participate in nucleophilic substitution reactions with other types of electrophiles, such as acyl chlorides, although this can sometimes lead to a mixture of N- and S-acylated products. mathnet.ru The reaction of 2-mercaptobenzothiazole with aryl enyne ketones in the presence of DBU can also lead to the formation of benzothiazolyl furfuryl sulfides via cyclization. nih.gov
Formation of Thiazolidine (B150603) Derivatives via Reaction with Aldehydes or Ketones
The direct condensation of this compound with aldehydes or ketones to form thiazolidine derivatives is not the most commonly reported method. Instead, the literature frequently describes a multi-step approach for creating benzothiazole-thiazolidinone hybrids. This typically involves the initial conversion of 2-mercaptobenzothiazole derivatives into Schiff base intermediates.
A general pathway involves reacting a hydrazinyl derivative of the benzothiazole with various aromatic aldehydes to form the corresponding Schiff bases (hydrazones). These intermediates then undergo cyclocondensation with a reagent such as thioglycolic acid (mercaptoacetic acid) to yield the final thiazolidinone-appended benzothiazole structure. researchgate.netacs.org For example, Schiff base derivatives of 2-mercaptobenzothiazole react with mercaptoacetic acid to form oxothiazolidinone derivatives. acs.org Another study reported the synthesis of thiazolidinone-appended benzothiazolo[2,3-c] researchgate.netmdpi.comnih.govtriazole derivatives via the addition of thioglycolic acid to previously formed benzothiazole-triazoles. researchgate.net
While direct reactions with aldehydes are less common for this specific transformation, related syntheses of thiazolidinone derivatives often start from Schiff bases and employ reagents like mercaptoacetic acid in a cyclization step. researchgate.net
Table 1: Representative Synthesis of Benzothiazole-Thiazolidinone Hybrids
| Starting Material (Benzothiazole Derivative) | Reagent 1 | Intermediate | Reagent 2 | Product |
|---|---|---|---|---|
| 2-Hydrazinobenzothiazole | Aromatic Aldehyde | Schiff Base (Hydrazone) | Thioglycolic Acid | Thiazolidinone-benzothiazole hybrid |
Regioselective Introduction of Additional Heterocyclic Moieties (e.g., Triazoles, Pyridines, Pyrimidines)
The sulfur and nitrogen atoms in the this compound scaffold serve as key handles for the regioselective construction of other heterocyclic rings.
Triazoles: The introduction of a triazole moiety is well-documented. A common strategy involves the S-alkylation of the parent benzothiazole-2-thiol with propargyl bromide to form an S-propargyl intermediate. This terminal alkyne can then undergo a 1,3-dipolar cycloaddition reaction ("click chemistry") with various organic azides in the presence of a copper(I) catalyst to regioselectively yield 1,4-disubstituted-1,2,3-triazole derivatives. nih.govrsc.org
Another powerful method involves the synthesis of fused triazole systems. Starting from 2-hydrazinobenzothiazoles (which can be prepared from 2-mercaptobenzothiazoles), reaction with reagents like formic acid or carbon disulfide can lead to the formation of the researchgate.netmdpi.comnih.govtriazolo[3,4-b]benzothiazole core. nih.govgoogle.com Methoxy-substituted anilines are used as precursors to generate the corresponding methoxy-substituted 2-hydrazinobenzothiazoles, which are then cyclized. google.com This approach allows for the regioselective fusion of the triazole ring to the benzothiazole system. A novel synthetic protocol also allows for the preparation of these tricyclic compounds via the oxidation of a mercaptophenyl moiety to its disulfide, followed by an intramolecular ring closure. nih.govorganic-chemistry.org
Pyrimidines: Pyrimidine (B1678525) rings can be attached or fused to the benzothiazole core. One method involves reacting guanidine (B92328) or its derivatives with α,β-unsaturated ketones derived from benzothiazole (ylidene benzothiazoles) via a Michael addition pathway to construct the pyrimidine ring. wikipedia.org Fused systems, such as benzo acs.orgnih.govthiazolo[1,2-a]pyrimidines, can be synthesized through a multi-component reaction, for instance, by reacting 2-aminobenzothiazole, an aldehyde, and a β-ketoester. wikipedia.org Furthermore, pyrimidinyl benzothiazoles linked by a thio-ether bridge have been prepared, demonstrating another mode of incorporating this heterocycle.
Pyridines: The direct synthesis of pyridine-containing derivatives from this compound is less frequently detailed in the reviewed literature compared to triazoles and pyrimidines. However, general methods for pyridine (B92270) synthesis, such as the Hantzsch pyridine synthesis, involve the condensation of a β-ketoester, an aldehyde, and a nitrogen donor like ammonia, which could potentially be adapted.
Table 2: Summary of Heterocycle Introduction Strategies
| Target Heterocycle | Precursor from Benzothiazole | Key Reaction Type | Resulting Structure |
|---|---|---|---|
| 1,2,3-Triazole | S-propargyl mercaptobenzothiazole | 1,3-Dipolar Cycloaddition | Appended Triazole |
| researchgate.netmdpi.comnih.govTriazolo[3,4-b]benzothiazole | 2-Hydrazinobenzothiazole | Cyclocondensation | Fused Triazole |
| Pyrimidine | Ylidene benzothiazole | Michael Addition/Cyclization | Appended Pyrimidine |
Development of Coordination Compounds and Ligand Synthesis
The this compound molecule, existing primarily in its thione tautomeric form, is an excellent ligand for forming metal complexes. It possesses multiple donor atoms—specifically the exocyclic sulfur atom and the endocyclic nitrogen atom—allowing it to coordinate with metal ions in various modes.
Studies on the parent compound, 2-mercaptobenzothiazole (MBT), reveal its versatility as a ligand. It can act as a monodentate ligand, coordinating through either the sulfur or nitrogen atom, or as a bidentate N,S-chelating or bridging ligand. For instance, in reactions with trimethylgallium (B75665) and trimethylindium, 2-mercaptobenzothiazolate was found to form mononuclear chelating complexes in solution, which crystallized as uncommon non-symmetrical dinuclear complexes where one metal center is bonded to two sulfur atoms and the other to two nitrogen atoms.
The 7-methoxy group on the benzene (B151609) ring of the benzothiazole scaffold is expected to influence the ligand's electronic properties. As an electron-donating group, it increases the electron density on the aromatic system and, by extension, on the coordinating nitrogen and sulfur atoms, which could enhance their donor capabilities and affect the stability and properties of the resulting metal complexes.
Mechanistic Elucidation of Key Chemical Transformations and Reaction Pathways
Understanding the reactivity of this compound requires consideration of its structural and electronic properties.
Tautomerism: A crucial aspect of the compound's reactivity is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (7-methoxy-1,3-benzothiazole-2(3H)-thione). Spectroscopic and theoretical studies on the parent 2-mercaptobenzothiazole have shown that the thione tautomer is significantly more stable and is the predominant form in solid, solution, and gas phases. This is critical as reactions can proceed from either the N-H or S-H tautomer, but the thione's stability suggests that deprotonation often occurs at the nitrogen, followed by reaction at the exocyclic sulfur, which acts as a soft nucleophile.
Reaction Mechanisms:
S-Alkylation: A fundamental reaction is the S-alkylation of the thione tautomer. In the presence of a base, the proton is removed, and the resulting thiolate anion readily undergoes nucleophilic substitution with alkyl halides to form S-alkylated products. This is the first step in many synthetic sequences, such as the preparation of S-propargyl intermediates for triazole synthesis. nih.gov
Oxidative Cyclization: The formation of fused heterocycles like benzo acs.orgnih.govthiazolo[2,3-c] researchgate.netmdpi.comnih.govtriazoles can proceed through mechanisms involving oxidative C-H bond functionalization. A proposed pathway involves the oxidation of a thiol precursor to a disulfide intermediate. Subsequent deprotonation of a C-H bond on the adjacent triazole ring enables an intramolecular nucleophilic attack, leading to ring closure and formation of the final tricyclic product. organic-chemistry.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-mercaptobenzothiazole (MBT) |
| Thiazolidinone |
| Thioglycolic acid (mercaptoacetic acid) |
| 1,2,3-Triazole |
| researchgate.netmdpi.comnih.govTriazolo[3,4-b]benzothiazole |
| Pyrimidine |
| Benzo acs.orgnih.govthiazolo[1,2-a]pyrimidine |
| Pyridine |
| Gallium |
| Indium |
| 2-Hydrazinobenzothiazole |
| S-propargyl mercaptobenzothiazole |
| Guanidine |
| Formic acid |
| Carbon disulfide |
Theoretical and Computational Chemistry Studies of 7 Methoxy 1,3 Benzothiazole 2 Thiol
Density Functional Theory (DFT) Investigations of Electronic and Molecular Structure
Density Functional Theory (DFT) has become a primary method for computational analysis in chemistry due to its balance of accuracy and computational cost, providing reliable results for the properties of organic molecules. scirp.org DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry and predict a range of electronic and structural properties for benzothiazole (B30560) derivatives. scirp.orgresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
In studies of benzothiazole derivatives, the HOMO is typically localized over the benzothiazole ring system, particularly the electron-rich sulfur and nitrogen atoms, while the LUMO is distributed across the fused ring structure. researchgate.net The energy of these orbitals and the resulting energy gap can be calculated using DFT methods. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org This excitation is often a π-π* transition, responsible for the primary electronic absorption bands. scirp.org Analysis of these orbitals provides valuable information on charge transfer characteristics within the molecule. scirp.org
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Benzothiazole Derivatives from DFT Studies Note: Values are illustrative based on published data for related structures and can vary with the specific derivative and computational method.
| Parameter | Description | Typical Calculated Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |
Prediction of Chemical Reactivity and Global Reactivity Descriptors
Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors help predict how the molecule will behave in a chemical reaction.
Key descriptors include:
Ionization Potential (I) : Approximated as -EHOMO.
Electron Affinity (A) : Approximated as -ELUMO.
Electronegativity (χ) : The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η) : Resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large energy gap.
Chemical Softness (S) : The reciprocal of hardness (1 / η). Soft molecules are more reactive.
Electrophilicity Index (ω) : A measure of electrophilic power, calculated as χ² / (2η).
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. scirp.org These maps use a color scale where red indicates regions of negative potential (nucleophilic sites, prone to electrophilic attack) and blue indicates regions of positive potential (electrophilic sites, prone to nucleophilic attack). For benzothiazole derivatives, the most negative potential is often located around the exocyclic sulfur atom of the thione group and the nitrogen atom, identifying them as key reactive sites. scirp.org
Table 2: Global Reactivity Descriptors for Benzothiazole Derivatives Note: These are conceptual representations based on DFT principles.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |
| Chemical Softness (S) | 1/η | A high value indicates high reactivity. |
| Electrophilicity Index (ω) | χ²/ (2η) | Indicates the ability of the molecule to accept electrons. |
Potential Energy Surface Mapping and Reaction Pathway Analysis
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify stable structures (minima), transition states (saddle points), and the reaction pathways that connect them.
For 7-methoxy-1,3-benzothiazole-2-thiol, PES analysis is crucial for several reasons:
Tautomeric Stability : It can be used to definitively confirm that the thione form is energetically more stable than the thiol tautomer by calculating the energies of both optimized structures.
Conformational Analysis : It allows for the study of the rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group, to find the lowest energy conformer. DFT calculations on similar molecules have shown that once the optimized geometry is found, it corresponds to a local minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. nih.gov
Reaction Mechanisms : PES mapping is used to study reaction pathways, such as thermal decomposition or oxidation. mdpi.com By calculating the energy of reactants, transition states, and products, the activation energy (energy barrier) for a given reaction can be determined. mdpi.com For instance, studies on the thermolysis of related benzotriazoles have used DFT to map out decomposition pathways like C-NO₂ bond cleavage or N₂ elimination. mdpi.com The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm that a calculated transition state correctly connects the reactant and product minima on the PES. mdpi.com
DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the synthesized structure.
IR Spectroscopy : The vibrational frequencies of the molecule can be calculated from the optimized geometry. While DFT methods tend to overestimate the frequencies, a scaling factor is often applied to bring the theoretical spectrum into close agreement with the experimental FT-IR spectrum. nih.gov This allows for the assignment of specific vibrational modes to the observed absorption bands.
NMR Spectroscopy : The ¹H and ¹³C NMR chemical shifts can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional like B3LYP. researchgate.net Studies on benzothiazole derivatives have shown a strong correlation between the calculated and experimental chemical shifts. researchgate.net
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. scirp.org This method predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically HOMO-LUMO transitions in these conjugated systems. scirp.org
Table 3: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopy Type | Computational Method | Information Obtained |
| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and mode assignments |
| Nuclear Magnetic Resonance (NMR) | DFT + GIAO | ¹H and ¹³C chemical shifts |
| UV-Visible (UV-Vis) | Time-Dependent DFT (TD-DFT) | Electronic transition energies (λmax) and oscillator strengths |
Molecular Simulation and Docking Studies of this compound and its Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. It is instrumental in structure-based drug design and in understanding the molecular basis of a compound's biological activity.
Molecular docking studies on benzothiazole derivatives have been performed to investigate their potential as inhibitors of various non-human, microbial enzymes. These studies provide detailed insights into the specific amino acid residues and the types of intermolecular forces that stabilize the ligand-receptor complex.
For example, derivatives of the benzothiazole scaffold have been docked into the active sites of several bacterial and fungal enzymes:
Dihydroorotase : In studies targeting E. coli dihydroorotase, benzothiazole derivatives were found to form hydrogen bonds with active site residues like LEU222 or ASN44. Strong hydrophobic interactions involving the thiazole (B1198619) ring were also observed to interfere with substrate binding.
DHPS (Dihydropteroate Synthase) : Docking studies against the DHPS enzyme revealed that potent benzothiazole inhibitors can form arene-H interactions with residues such as Lys220 within the enzyme's active pocket.
Fungal and Tuberculous Targets : A range of benzothiazole derivatives have been computationally evaluated against targets like fungal CYP51 and various proteins from Mycobacterium tuberculosis, including ENR, DPRE1, and Thymidylate Kinase. researchgate.net These studies help identify the structural features required for potent inhibition.
These simulations consistently show that the benzothiazole nucleus serves as an effective anchor, with its substituents forming key hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with the protein's active site residues, leading to the inhibition of enzyme function.
Table 4: Examples of Molecular Docking Targets for Benzothiazole Derivatives
| Target Enzyme (Organism) | Type of Interaction Observed | Key Interacting Residues (Examples) |
| Dihydroorotase (E. coli) | Hydrogen bonds, Hydrophobic interactions | ASN44, LEU222 |
| Dihydropteroate Synthase (DHPS) | Arene-H interactions | Lys220 |
| Fungal Lanosterol 14α-demethylase (CYP51) | Docking simulations performed to predict binding affinity researchgate.net | Not specified in abstract |
| InhA, Enoyl-Acyl Carrier Protein Reductase (ENR) (M. tuberculosis) | Docking simulations performed to predict binding affinity researchgate.net | Not specified in abstract |
Conformational Analysis and Dynamic Behavior of the Compound
The conformational landscape and dynamic behavior of benzothiazole derivatives are critical for understanding their interactions and reactivity. While specific studies on this compound are not extensively documented, the conformational analysis of related benzothiazole structures provides a strong theoretical foundation.
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the stable conformations of benzothiazole derivatives. For instance, the conformational analysis of certain benzothiazole derivatives is carried out by varying the dihedral angle between the benzothiazole ring and a substituted phenyl ring. mdpi.com This process typically involves rotating the angle in increments (e.g., 30°) over a full 360° rotation to identify the most energetically stable conformers. mdpi.com In one such study, two energetically favorable conformers were identified at 0° and 180°, indicating a preference for planar or near-planar arrangements. mdpi.com
The 2-mercaptobenzothiazole (B37678) core of the target molecule is known to exist in a tautomeric equilibrium between the thiol and thione forms. wikipedia.org Theoretical calculations have indicated that the thione form is significantly more stable, by approximately 39 kJ/mol, than the thiol tautomer. wikipedia.org This stability is further enhanced by the formation of a hydrogen-bonded dimer of the thione in the solid state. wikipedia.org
The dynamic behavior of these molecules is influenced by the energy barriers to rotation around single bonds. For substituted 1,3-benzothiazole derivatives, the rotational barrier between different conformers can range from 5.73 to 9.78 Kcal/mol. mdpi.com The presence of substituents on the benzothiazole ring, such as the methoxy group in this compound, can influence the conformational preferences and the energy barriers for rotation. The methoxy group, being an electron-donating group, can affect the electron distribution in the benzothiazole ring system and thereby influence its geometry and dynamic properties. mdpi.comdiva-portal.org
Quantum Chemical Characterization of Related Benzothiazole Analogues
Quantum chemical calculations are instrumental in characterizing the electronic properties of benzothiazole analogues, which are closely linked to their reactivity and potential applications. These studies often focus on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other quantum chemical descriptors.
For a series of substituted benzothiazole derivatives, quantum chemical calculations using methods like AM1, PM6, MNDO, and RM1 have been performed to correlate these parameters with their observed properties, such as corrosion inhibition efficiency. sciencepub.net The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting ability. A higher EHOMO value suggests a greater tendency to donate electrons. sciencepub.net
In a study of various substituted benzothiazoles, 2-mercaptobenzothiazole (MBTH) was found to have the highest HOMO energy (-8.694 eV) among the studied molecules, indicating its strong electron-donating capability. sciencepub.net The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. For a series of benzothiazole derivatives, the calculated HOMO-LUMO energy gaps were in the range of 4.46–4.73 eV. mdpi.com
The introduction of different substituents onto the benzothiazole ring system significantly influences these quantum chemical parameters. For example, the presence of an electron-donating methoxy group at the C-6 position of benzothiazole has been shown to enhance certain biological activities, which can be rationalized through its effect on the electronic properties of the molecule. mdpi.com The methoxy group can increase the electron density on the benzothiazole ring, potentially affecting the HOMO and LUMO energy levels. mdpi.comdiva-portal.org
The following table summarizes key quantum chemical parameters calculated for some benzothiazole derivatives, providing a comparative basis for understanding the electronic characteristics of this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole (BTH) | -8.980 | ||
| 2-methyl-benzothiazole (MeBTH) | |||
| 2-amino-benzothiazole (ABTH) | |||
| 2-mercapto-benzothiazole (MBTH) | -8.694 | ||
| 2-phenyl-benzothiazole (PhBTH) | |||
| Phenyl-substituted benzothiazole | 4.73 | ||
| Para-methylphenyl-substituted benzothiazole | 4.71 | ||
| Meta-CF3-substituted benzothiazole | 4.46 |
Data sourced from studies on various benzothiazole analogues. mdpi.comsciencepub.net Specific values for ELUMO and some energy gaps were not provided in the cited sources.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxy 1,3 Benzothiazole 2 Thiol
Role as a Chemical Intermediate and Building Block
7-Methoxy-1,3-benzothiazole-2-thiol serves as a versatile intermediate for the synthesis of a wide array of derivatives. The thiol group is a reactive handle that can be readily alkylated, oxidized, or otherwise modified to introduce new functional groups and build more complex molecular architectures. organic-chemistry.org These derivatives can then be screened for various biological activities.
Research on Novel Derivatives and Their Potential Applications
Scientific investigations have focused on creating novel derivatives of this compound and evaluating their potential. For example, derivatives of benzothiazole-2-thiol have been synthesized and tested as quorum sensing inhibitors in bacteria, which could offer a new strategy to combat bacterial infections. nih.govrsc.org The methoxy (B1213986) substituent at the 7-position can play a crucial role in the binding of these derivatives to their biological targets.
Mechanistic Investigations of Chemical and Biological Interactions of 7 Methoxy 1,3 Benzothiazole 2 Thiol Non Clinical Focus
Biochemical and Enzymatic Inhibition Mechanisms (in vitro, non-human focus)
Derivatives of 2-mercaptobenzothiazole (B37678), the parent structure of 7-methoxy-1,3-benzothiazole-2-thiol, have been identified as potent, mechanism-based inhibitors of several enzymes. nih.gov These include acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, heat shock protein 90, cathepsin D, and c-Jun N-terminal kinases. nih.gov For instance, certain 2-mercaptobenzothiazole derivatives have shown the ability to suppress the in vitro growth of various tumor cells. nih.gov Specifically, novel 2-benzylthio-6-substituted-1,3-benzothiazoles have demonstrated significant cytotoxic effects in HeLa cells. nih.gov
The position of substituents on the benzothiazole (B30560) ring plays a crucial role in the inhibitory activity. For example, in a series of benzothiazolothiopurines developed as heat shock protein 90 (Hsp90) inhibitors, a substituent at the 7'-position was found to be essential for activity. nih.gov Some of these compounds exhibited low nanomolar inhibition activity in a Her-2 degradation assay. nih.gov Similarly, for certain benzothiazole derivatives, a 5-chloro substituent markedly enhanced activity both in vitro and in vivo, whereas the 7-chloro analogue showed diminished activity in vitro and was inactive in vivo. nih.gov This highlights the sensitivity of the benzothiazole scaffold to the placement and nature of its substituents.
Antimicrobial Activity Investigations and Associated Mechanisms (in vitro studies)
Benzothiazole derivatives, including those related to this compound, have demonstrated a broad spectrum of antimicrobial activities. nih.govmdpi.com These compounds have been reported to possess both antibacterial and antifungal properties. nih.gov The antimicrobial potential of benzothiazoles is of significant interest due to the global issue of antimicrobial resistance. mdpi.com
Studies have shown that S-acethydrazide hydrazone and S-acyl derivatives of 2-mercaptobenzothiazole exhibit antifungal and antibacterial activities. nih.gov Furthermore, 2-(thiocyanomethylthio)benzothiazole is a known contact fungicide. nih.gov The effects of these compounds are often bacteriostatic rather than bactericidal, with varying efficacy against different species. nih.gov For instance, 2-mercaptobenzothiazole has been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov
In a study of novel heteroarylated benzothiazoles, compounds showed moderate to good antibacterial potency and good antifungal activity. mdpi.com The most potent antibacterial compound in this series had a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) in the range of 0.23–0.94 mg/mL and 0.47–1.88 mg/mL, respectively. mdpi.com The most active antifungal compound had an MIC and minimum fungicidal concentration (MFC) in the range of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively. mdpi.com Molecular docking studies suggest that the mechanism of action for these compounds may involve the inhibition of enzymes like E. coli MurB and 14-lanosterol demethylase. mdpi.com
| Compound Type | Activity | MIC/MBC/MFC Range (mg/mL) | Potential Mechanism of Action |
|---|---|---|---|
| Antibacterial | Moderate to Good | MIC: 0.23 to >3.75 MBC: 0.35 to >3.75 | Inhibition of E. coli MurB |
| Antifungal | Good | MIC: 0.06–0.47 MFC: 0.11–0.94 | Inhibition of 14-lanosterol demethylase |
Inhibition of Biofilm Formation and Quorum Sensing Pathways
A significant aspect of the antimicrobial potential of this compound and its derivatives lies in their ability to interfere with bacterial communication and community formation. Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including the formation of biofilms and the production of virulence factors. nih.govresearchgate.net Inhibiting QS is an attractive strategy as it can disarm pathogens without killing them, potentially reducing the development of resistance. jmb.or.kr
Derivatives of benzothiazole-2-thiol have been identified as potent quorum sensing inhibitors (QSIs). researchgate.netnih.gov In a study focused on Pseudomonas aeruginosa, a derivative of this compound, referred to as compound 7, was found to be a strong QS inhibitor with an IC50 of 45.5 μg/mL in the LasB system. nih.govnih.gov This compound selectively inhibited the LasB system over the PqsR QS system. nih.govnih.gov Furthermore, compound 7 demonstrated moderate anti-biofilm activity, reducing the total biofilm biomass of P. aeruginosa by 70% at a concentration of 300 μg/mL. nih.gov Importantly, this inhibition of biofilm formation occurred at concentrations that did not affect the growth of the bacteria, highlighting its potential as an anti-virulence agent. nih.govnih.gov
| Activity | System | Measurement | Value |
|---|---|---|---|
| Quorum Sensing Inhibition | LasB | IC50 | 45.5 μg/mL |
| Biofilm Inhibition | P. aeruginosa | % Inhibition | 70% at 300 μg/mL |
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
The antimicrobial efficacy of benzothiazole derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have provided insights into the features that enhance their activity. mdpi.comnih.gov For instance, in a series of heteroarylated benzothiazoles, the presence of a 4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2H)-one connected to the benzothiazole via a 2-mercapto-N-methylacetamide linker was found to be beneficial for antibacterial activity. mdpi.com Conversely, for antifungal activity, a 1-(p-tolyl)phthalazine substituent linked to the benzothiazole ring through a sulfur linker was favorable. mdpi.com
Molecular docking studies have further elucidated the interactions at the molecular level. For the aforementioned antibacterial compound, docking studies suggested that the inhibition of E. coli MurB is a probable mechanism. mdpi.com Similarly, for the antifungal compound, inhibition of 14-lanosterol demethylase was proposed. mdpi.com These studies highlight the importance of specific substituents and linkers in determining the antimicrobial profile of benzothiazole derivatives.
Antioxidant Activity and Radical Scavenging Mechanisms
Benzothiazole derivatives have been investigated for their antioxidant properties. mdpi.com In a study of novel pyrrolo[2,1-b] researchgate.netnih.govbenzothiazole derivatives, some compounds exhibited significant antioxidant activity and the ability to protect DNA from damage induced by bleomycin. mdpi.com The antioxidant potential of these compounds is an area of ongoing research.
Corrosion Inhibition Mechanisms in Materials Science Applications
Beyond biological applications, benzothiazole derivatives have found use in materials science as corrosion inhibitors. 2-Mercaptobenzothiazole and its derivatives are known to be effective corrosion inhibitors for various metals and alloys. The mechanism of inhibition is generally attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a barrier, preventing the corrosive species from reaching the metal.
The adsorption process can be influenced by the electronic structure of the inhibitor molecule. The presence of heteroatoms like sulfur and nitrogen, along with the aromatic benzothiazole ring, facilitates the adsorption process through the sharing of lone pair electrons or π-electrons with the vacant d-orbitals of the metal. The specific nature of the adsorption, whether physical or chemical, depends on the inhibitor, the metal, and the corrosive environment.
Molecular Probes and Interaction Profiling (e.g., tau protein binding in research models)
The benzothiazole scaffold has been utilized in the development of molecular probes for studying biological processes. One notable application is in the context of neurodegenerative diseases, specifically those involving the aggregation of tau protein. nih.govqst.go.jp Derivatives of benzothiazole have been designed as imaging agents to detect tau aggregates in the brain. qst.go.jp
Thioflavin-T (ThT), a benzothiazole dye, is widely used to detect amyloid fibrils, including those formed by tau protein. nih.gov Upon binding to the cross-β-sheet structures characteristic of these aggregates, ThT exhibits a significant increase in fluorescence quantum yield. nih.gov This property has been exploited to develop novel compounds for imaging tau pathologies. qst.go.jp
Furthermore, hybrid molecules incorporating the methoxy (B1213986) benzothiazole pharmacophore have been designed to inhibit the aggregation of tau protein. nih.gov These compounds have shown the ability to bind to β-sheet structures and reduce the formation of tau fibrils in research models. nih.gov The development of such molecular probes is crucial for understanding the pathology of tauopathies and for the development of potential therapeutic interventions.
Potential Applications and Future Directions in Chemical Sciences for 7 Methoxy 1,3 Benzothiazole 2 Thiol
Development of Functional Materials and Advanced Chemical Systems
The benzothiazole (B30560) core is a well-established component in the design of functional organic materials, particularly those with specific optical and electronic properties. The introduction of a methoxy (B1213986) group at the 7-position of the benzothiazole ring in 7-methoxy-1,3-benzothiazole-2-thiol can further modulate these properties. The electron-donating nature of the methoxy group can influence the electron density of the aromatic system, which in turn can affect the molecule's fluorescence and electroluminescence capabilities. mdpi.com
Benzothiazole derivatives are known to be key building blocks for fluorescent markers and materials with applications in organic light-emitting diodes (OLEDs). mdpi.com While specific research on this compound in this area is still emerging, its structural similarity to other fluorescent benzothiazoles suggests its potential for creating novel dyes and pigments. The thiol group also offers a reactive handle for polymerization or for grafting onto other material surfaces, allowing for the creation of advanced materials with tailored properties.
Future research could focus on incorporating this molecule into polymers to create materials with enhanced thermal stability or specific optical responses. Its potential as a component in organic semiconductors or as a stabilizer in polymer formulations to protect against degradation by air and ozone are also areas worthy of investigation. iarc.fr
Role in Chemical Sensors and Detection Systems (e.g., heavy metal ion detection)
The development of sensitive and selective chemical sensors is crucial for environmental monitoring and industrial process control. The structure of this compound, containing both nitrogen and sulfur atoms, makes it an excellent candidate for a chelating agent, particularly for heavy metal ions. researchgate.net The thiol group (-SH) and the thiazole (B1198619) nitrogen can coordinate with metal ions, leading to a detectable signal change, such as a colorimetric or fluorescent response.
While direct applications of this compound in heavy metal sensing are not yet widely reported, related benzothiazole derivatives have shown significant promise. For instance, a sensor based on 2-(2′-hydroxynaphthylazo)-benzothiazole has been successfully used for the detection of manganese(II) ions. researchgate.net This indicates that the benzothiazole scaffold is effective for designing optical sensors. The methoxy group in the 7-position could further enhance the sensitivity and selectivity of such sensors by modifying the electronic properties of the ligand.
The potential for this compound to be incorporated into optical thin films or sol-gel matrices for the detection of various metal ions presents a promising avenue for future research.
Table 1: Potential of Benzothiazole Derivatives in Chemical Sensing
| Compound/System | Target Analyte | Detection Principle | Reference |
| 2-(2′-hydroxynaphthylazo)-benzothiazole in a sol-gel matrix | Manganese(II) | Optical (colorimetric/fluorimetric) | researchgate.net |
| General Benzothiazole-2-thiols | Heavy Metal Ions | Chelation with N and S atoms | researchgate.net |
Strategic Intermediate in the Synthesis of More Complex Organic Molecules
One of the most significant roles of this compound in chemical sciences is its use as a versatile intermediate for the synthesis of more complex organic molecules. The thiol group is readily functionalized, allowing for the attachment of various molecular fragments through S-alkylation, oxidation, or other coupling reactions. wikipedia.org This makes it a valuable building block in medicinal chemistry and materials science.
Derivatives of 2-mercaptobenzothiazole (B37678) have been used to synthesize compounds with a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. researchgate.netnih.gov For example, novel benzothiazole-2-thiol derivatives have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent activity. nih.gov The 7-methoxy substituent can play a crucial role in modulating the pharmacological profile of the final products by influencing their solubility, membrane permeability, and interaction with biological targets. vulcanchem.com
The synthesis of 2-thio-substituted benzothiazoles is an active area of research, with environmentally friendly methods being developed for their preparation. researchgate.net The ability to use this compound as a precursor allows for the creation of a diverse library of compounds for screening in drug discovery and other applications.
Table 2: Examples of Complex Molecules Synthesized from Benzothiazole-2-thiol Derivatives
| Starting Material | Reaction Type | Product Class | Potential Application | Reference |
| 6-aminobenzothiazole-2-thiol | Multi-step synthesis | Pyridinyl-2-amine linked benzothiazole-2-thiol derivatives | Anticancer agents | nih.gov |
| 2-mercaptobenzothiazole | S-alkylation with 2-bromo-1-substituted-phenylethan-1-one | Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl | Quorum sensing inhibitors | nih.gov |
| 2-mercaptobenzothiazole | Reaction with aryl halides | 2-thio-substituted benzothiazoles | Biologically active molecules | researchgate.net |
Utility in Coordination Chemistry and Ligand Design for Metal Complexes
In the field of coordination chemistry, this compound is a promising ligand for the formation of metal complexes. The presence of multiple potential donor atoms (the thiazole nitrogen and the exocyclic sulfur of the thiol group) allows it to act as a monodentate or a bidentate chelating ligand. It can also function as a bridging ligand, connecting multiple metal centers. researchgate.net
The coordination behavior of the parent compound, 2-mercaptobenzothiazole, has been studied with various metals, including gallium and indium. researchgate.net These studies have revealed the formation of both mononuclear chelating complexes and dinuclear complexes with bridging ligands. The specific coordination mode can be influenced by the metal ion and the reaction conditions.
The 7-methoxy group in this compound can influence the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes. This makes it a valuable tool for designing complexes with specific catalytic, magnetic, or optical properties. The study of its coordination chemistry could lead to the development of new catalysts for organic transformations or novel materials with interesting electronic properties.
Q & A
Basic: What are common synthetic routes for 7-methoxy-1,3-benzothiazole-2-thiol derivatives?
Answer:
The synthesis typically involves cyclization of substituted anilines with thiocyanate derivatives under acidic conditions. For example:
- Route 1 : React 4-methoxyaniline with sodium thiocyanate in bromine/glacial acetic acid to form a benzothiazole intermediate. Subsequent thiolation via hydrazine hydrochloride in ethylene glycol yields the target compound .
- Route 2 : Use the Vilsmeier-Haack reaction (DMF/POCl₃) to introduce formyl groups at specific positions, enabling further functionalization (e.g., azide coupling for bioorthogonal labeling) .
- Microwave-assisted synthesis : Irradiate intermediates (e.g., fluorenyl amine with phenacyl bromides) in ethanol at 130°C for 45 minutes to enhance reaction efficiency .
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Answer:
Key optimization strategies include:
- Catalyst selection : Anhydrous MgCl₂ or NaHCO₃ improves regioselectivity in nucleophilic substitutions .
- Solvent and temperature : Ethanol under reflux (60–65°C) minimizes side reactions, while microwave irradiation reduces reaction time from hours to minutes .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (chloroform/ethanol) ensures >95% purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H NMR : Identify the thiol (-SH) proton at δ 10.04 ppm and methoxy (-OCH₃) singlet at δ 3.8–4.0 ppm .
- Mass spectrometry (EI-MS) : Confirm molecular weight via [M+1] peaks (e.g., m/z 305 for a related thiadiazole-thiol derivative) .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N, S percentages (e.g., C: 47.35%, S: 31.60%) .
Advanced: How do structural modifications at the 2-position influence biological activity?
Answer:
- Schiff base derivatives : Introducing aryl hydrazones (e.g., 5-aminooxazole/thiazole) enhances analgesic and anti-inflammatory activity by 30–40% compared to the parent compound .
- Crystallographic insights : Dihedral angles between benzothiazole and substituent rings (e.g., 6.51° in molecule A vs. 23.06° in molecule B) affect binding to targets like HIV-1 protease .
- Bioisosteric replacements : Substituting thiol (-SH) with carboxamide (-CONH₂) reduces cytotoxicity while retaining antimicrobial activity .
Advanced: How can researchers resolve contradictions in reported biological activities of benzothiazole derivatives?
Answer:
Discrepancies often arise from:
- Substituent positioning : Fluoro at position 6 vs. methoxy at position 7 alters steric and electronic profiles, impacting MIC values against S. aureus .
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and bacterial strains for consistent results.
- Computational validation : Molecular docking (e.g., using AutoDock Vina) correlates dihedral angles with binding affinity to targets like α-glucosidase .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H333) .
- Waste disposal : Segregate acidic/organic waste and transfer to licensed treatment facilities (P264+P280 guidelines) .
- First aid : For skin contact, wash with 10% NaHCO₃ solution; for ingestion, administer activated charcoal .
Advanced: What computational methods predict the bioactivity of novel benzothiazole derivatives?
Answer:
- Molecular docking : Analyze interactions with targets (e.g., HIV-1 protease) using PyMOL or Schrödinger Suite. Key residues (Asp25, Gly27) show hydrogen bonding with methoxy groups .
- QSAR models : Use Hammett constants (σ) of substituents to predict logP and IC₅₀ values. Methoxy groups (σ = 0.12) enhance solubility and CNS penetration .
- DFT calculations : Optimize geometries at B3LYP/6-31G* level to correlate HOMO-LUMO gaps with antioxidant activity .
Basic: What are the key applications of this compound in drug discovery?
Answer:
- Antimicrobial scaffolds : Fluoro/methoxy derivatives inhibit E. coli (MIC = 8–16 µg/mL) via disruption of membrane integrity .
- Anticancer agents : Copper(II) complexes of benzothiazole-thiols induce apoptosis in MCF-7 cells (IC₅₀ = 12 µM) .
- CNS therapeutics : Methoxy groups enhance blood-brain barrier penetration for targeting neurological disorders .
Advanced: How to design analogs with improved metabolic stability?
Answer:
- Prodrug strategies : Convert thiol (-SH) to disulfide (-S-S-) bonds to reduce glutathione-mediated degradation .
- Isotopic labeling : Replace methoxy hydrogens with deuterium (²H) to slow CYP450 metabolism (t₁/₂ increase by 2.5×) .
- PEGylation : Attach polyethylene glycol chains to the benzothiazole core to enhance plasma half-life .
Basic: What are the challenges in crystallizing this compound derivatives?
Answer:
- Solvent selection : Use ethyl acetate/hexane (1:3) for slow evaporation, yielding monoclinic crystals (space group P2₁/c) .
- Intermolecular forces : Weak C–H···π (3.7 Å) and π–π (3.9 Å) interactions stabilize the lattice but complicate phase purity .
- Crystal mounting : Flash-cool crystals in liquid N₂ to prevent decay during X-ray diffraction (λ = 1.5418 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
